Basicity Differentiation: N-Cyclohexyl-4-methylaniline vs. N-Cyclohexylaniline vs. 4-Methyldiphenylamine
The predicted pKa of N-cyclohexyl-4-methylaniline is estimated at 5.6–5.8, approximately 0.2–0.3 log units higher than that of the des-methyl analog N-cyclohexylaniline (pKa 5.46±0.20) due to the electron-donating para-methyl effect [1]. In contrast, the diarylamine comparator 4-methyldiphenylamine exhibits a dramatically lower pKa of 1.23±0.20, a difference of approximately 4.5 log units, corresponding to a >30,000-fold difference in protonated amine concentration at physiological pH [1]. This places N-cyclohexyl-4-methylaniline in a distinct basicity window relevant for acid-base extraction, salt formation, and pH-dependent partitioning.
| Evidence Dimension | Amine basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | Estimated pKa 5.6–5.8 (N-cyclohexyl-4-methylaniline) [1] |
| Comparator Or Baseline | N-Cyclohexylaniline: pKa 5.46±0.20 (predicted) ; 4-Methyldiphenylamine: pKa 1.23±0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.2 to +0.3 vs. N-cyclohexylaniline; ΔpKa ≈ +4.5 vs. 4-methyldiphenylamine (>30,000-fold in [BH⁺]) |
| Conditions | Predicted values; aqueous pKa at 25 °C (ACD/Labs or equivalent computational method) |
Why This Matters
The intermediate basicity enables efficient acid–base purification and differentiated protonation-state control in both synthetic and biological applications, which is not achievable with the far less basic diarylamine alternatives.
- [1] MolAid. N-cyclohexyl-p-toluidine | 10386-93-3 – Computational Properties. https://www.molaid.com/MS_17442533 (accessed 2026-05-12). View Source
